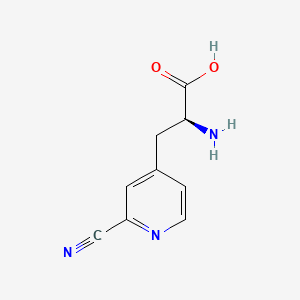
3-(2-Cyano-4-pyridyl)-(S)-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyano-4-pyridyl)-(S)-alanine is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
3-(2-Cyano-4-pyridyl)-(S)-alanine is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural properties allow it to act as a precursor for drugs targeting neurological disorders and other medical conditions.
Case Study: Neuroprotective Agents
Research indicates that derivatives of this compound exhibit potential neuroprotective properties. For instance, studies have demonstrated that modifications of this compound can enhance the efficacy of neuroprotective agents against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for investigating amino acid metabolism. Its incorporation into peptides allows researchers to study metabolic pathways and cellular processes more effectively.
Data Table: Metabolic Pathways Involving this compound
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. Its unique properties facilitate the analysis of complex biological samples, improving the accuracy of results.
Case Study: Chromatographic Techniques
A study highlighted the use of this compound as a standard reference in high-performance liquid chromatography (HPLC) to quantify amino acids in biological samples. The results indicated that using this compound significantly improved the resolution and sensitivity of the assay .
Agricultural Applications
Emerging research suggests that this compound may play a role in enhancing plant growth and stress resistance. This application is particularly relevant in sustainable agricultural practices.
Data Table: Agricultural Studies Involving this compound
Molecular Biology Applications
The compound has also found applications in molecular biology, particularly in the synthesis of polypeptides with non-standard amino acids. This application is crucial for developing novel therapeutic agents.
Case Study: Polypeptide Synthesis
Research has demonstrated that incorporating this compound into polypeptide chains can enhance their stability and bioactivity, making them suitable candidates for drug development and therapeutic applications .
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-cyanopyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H9N3O2/c10-5-7-3-6(1-2-12-7)4-8(11)9(13)14/h1-3,8H,4,11H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
LGHMVMCUVXMTDG-QMMMGPOBSA-N |
SMILES isomérico |
C1=CN=C(C=C1C[C@@H](C(=O)O)N)C#N |
SMILES canónico |
C1=CN=C(C=C1CC(C(=O)O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















